BPH-628

Description

Properties

IUPAC Name |

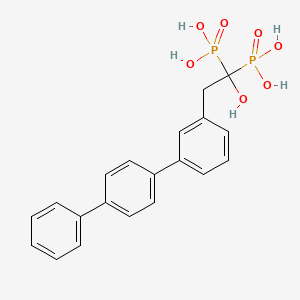

[1-hydroxy-2-[3-(4-phenylphenyl)phenyl]-1-phosphonoethyl]phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O7P2/c21-20(28(22,23)24,29(25,26)27)14-15-5-4-8-19(13-15)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13,21H,14H2,(H2,22,23,24)(H2,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPBUFKZCEBTBSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC(=C3)CC(O)(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BPH-628 mechanism of action in prostate cells

An In-Depth Technical Guide on the Core Mechanism of Action of BXL-628 (Elocalcitol) in Prostate Cells

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

BXL-628, also known as elocalcitol, is a vitamin D3 analog that has demonstrated significant potential in the management of benign prostatic hyperplasia (BPH). Its mechanism of action is distinct from conventional BPH therapies, offering a novel approach to controlling prostate cell growth and alleviating associated lower urinary tract symptoms (LUTS). This document provides a comprehensive overview of the molecular pathways affected by BXL-628 in prostate cells, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the key signaling cascades. It is important to note that the compound is consistently referred to in the scientific literature as BXL-628 or elocalcitol; "BPH-628" is likely a less common synonym or a typographical error.

Core Mechanism of Action in Prostate Cells

BXL-628 exerts its effects on prostate cells primarily through its activity as a vitamin D receptor (VDR) agonist.[1][2] Unlike traditional BPH treatments that target the androgen pathway directly, BXL-628 operates via a non-androgenic mechanism.[3][4]

The primary modes of action are:

-

Inhibition of Cell Proliferation and Induction of Apoptosis: BXL-628 effectively inhibits the proliferation of human BPH cells and promotes programmed cell death (apoptosis).[3] This anti-proliferative effect is observed even in the presence of androgens and other growth factors, highlighting its independent mechanism.[3][5]

-

Modulation of Growth Factor Signaling: The compound has been shown to inhibit the activity of intra-prostatic growth factors that are downstream of the androgen receptor, thereby controlling prostate growth.[1]

-

Anti-Inflammatory Effects: BXL-628 exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines within human BPH cells.[1]

-

Independence from Androgen Receptor Pathway: Crucially, BXL-628 does not bind to the androgen receptor (AR) and does not inhibit the 5α-reductase enzymes (type 1 and 2), which are responsible for converting testosterone (B1683101) to the more potent dihydrotestosterone (B1667394) (DHT).[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical investigations of BXL-628.

Table 1: Clinical Efficacy of BXL-628 in Patients with BPH

| Parameter | BXL-628 (150 mcg/day) | Placebo | p-value | Study Duration |

| Prostate Volume Change | -2.90% | +4.32% | <0.0001 | 12 weeks |

Data from a Phase II, double-blind, randomized, placebo-controlled clinical trial.[4][6]

Table 2: In Vitro Effects of BXL-628 on Human BPH Cells

| Parameter | Condition | Result |

| Apoptosis Induction | 10 nM BXL-628 for 48 hours | 270% increase in apoptotic nuclei (p<0.01 vs. control) |

| Inhibition of Proliferation (Imax) | Testosterone-stimulated cells | 66.6% ± 7.3% |

| Potency vs. Calcitriol (B1668218) | Inhibition of cell proliferation | Several log units more effective |

Data from preclinical studies on cultured human BPH cells.[5][7]

Experimental Protocols

This section details the methodologies employed in the key experiments that elucidated the mechanism of action of BXL-628.

Cell Culture and Proliferation Assays

-

Cell Lines: Primary cultures of human benign prostatic hyperplasia (BPH) cells.

-

Culture Conditions: Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Proliferation Assay: BPH cells were seeded in multi-well plates and treated with varying concentrations of BXL-628, with or without the presence of growth stimulants like testosterone, keratinocyte growth factor (KGF), or Des(1-3)IGF-I. Cell proliferation was typically assessed using a colorimetric assay (e.g., MTT) or by direct cell counting after a defined incubation period (e.g., 48 hours).

Apoptosis Detection

-

Method: In Situ End-Labeling (ISEL) of fragmented DNA.

-

Procedure: BPH cells were treated with BXL-628 for a specified duration (e.g., 48 hours). Following treatment, cells were fixed, and the ISEL technique was used to label the 3'-hydroxyl ends of DNA fragments, a hallmark of apoptosis. The percentage of apoptotic nuclei was then quantified by microscopy.[5]

Androgen Receptor Binding Assay

-

Objective: To determine if BXL-628 directly interacts with the androgen receptor.

-

Method: Competitive binding assay using human BPH homogenates.

-

Procedure: Homogenates from human BPH tissue were incubated with a radiolabeled synthetic androgen, [3H]R1881, in the presence of increasing concentrations of unlabeled BXL-628 or known AR ligands (e.g., R1881, DHT, testosterone, bicalutamide). The displacement of the radiolabeled ligand was measured to determine the binding affinity of BXL-628 to the AR.[5]

5α-Reductase Activity Assay

-

Objective: To assess the inhibitory effect of BXL-628 on the enzymes that convert testosterone to DHT.

-

Method: Measurement of the conversion of testosterone to DHT in the presence of BXL-628.

-

Procedure: The activity of 5α-reductase isoenzymes (type 1 and 2) was assayed using appropriate substrates and cofactors. The inhibitory potential of BXL-628 was determined by adding it at various concentrations to the reaction mixture and quantifying the production of DHT, typically by high-performance liquid chromatography (HPLC).

RhoA/Rho-Kinase Signaling Pathway Analysis in Bladder Smooth Muscle Cells

-

Cell Source: Rat and human bladder smooth muscle cells.

-

Methods:

-

Gene Expression: Real-time RT-PCR to quantify the mRNA levels of RhoA and Rho-kinase.

-

Protein Activity: Immuno-kinase assays and Western blot analysis to measure the activity and protein levels of RhoA and Rho-kinase.

-

Cellular Localization: Confocal microscopy to visualize the translocation of RhoA to the cell membrane (a marker of activation).

-

Functional Assays: In vitro contractility studies on bladder tissue strips and cell migration assays to assess the biological functions mediated by the RhoA/ROCK pathway.[2]

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways influenced by BXL-628.

BXL-628 Mechanism of Action in Prostate Cells

Caption: BXL-628 acts as a VDR agonist to inhibit proliferation and induce apoptosis.

BXL-628's Effect on RhoA/Rho-Kinase Pathway in Bladder Smooth Muscle

Caption: BXL-628 inhibits RhoA activation, reducing bladder muscle contraction.

Experimental Workflow for Assessing Anti-Proliferative Effects

Caption: Workflow for evaluating the anti-proliferative effects of BXL-628.

Conclusion

BXL-628 (elocalcitol) presents a multifaceted mechanism of action in the context of benign prostatic hyperplasia. By acting as a potent vitamin D receptor agonist, it effectively curtails prostate cell proliferation and induces apoptosis through pathways independent of the androgen receptor. Furthermore, its anti-inflammatory properties and its ability to modulate bladder smooth muscle contractility via the RhoA/Rho-kinase pathway suggest a comprehensive therapeutic potential for not only reducing prostate volume but also for managing the associated lower urinary tract symptoms. The data strongly support its continued investigation and development as a novel treatment for BPH.

References

- 1. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BXL628, a novel vitamin D3 analog arrests prostate growth in patients with benign prostatic hyperplasia: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Elocalcitol: A Technical Guide to its Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elocalcitol (B1671181) (also known as BXL-628) is a synthetic analog of calcitriol, the active form of vitamin D. It is a selective Vitamin D Receptor (VDR) agonist that has demonstrated significant anti-inflammatory and anti-proliferative properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of elocalcitol, with a focus on the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Molecular Structure and Identification

Elocalcitol is a complex organic molecule with a chemical structure designed for high selectivity and efficacy as a VDR agonist. Its key identifiers and structural details are summarized below.

| Property | Value | Reference |

| Chemical Formula | C29H43FO2 | [1][2] |

| IUPAC Name | trans-(1R,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2S)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol | [1] |

| SMILES String | CCC(CC)(/C=C/C--INVALID-LINK--C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C--INVALID-LINK--F">C@HO)C)O | [1] |

| Molecular Weight | 442.66 g/mol | [2] |

| CAS Number | 199798-84-0 | [1][2] |

| Synonyms | BXL 628, Ro 26-9228 | [2] |

Physicochemical Properties

Detailed experimental data on the physical properties of elocalcitol, such as melting point, boiling point, and pKa, are not extensively available in the public domain. However, some key computed and qualitative properties are provided below.

| Property | Value | Reference |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO | [3] |

| Storage | Store at -20°C, sealed and away from moisture. | [3] |

| Elemental Analysis | C: 78.69%, H: 9.79%, F: 4.29%, O: 7.23% | [2] |

Mechanism of Action and Signaling Pathways

Elocalcitol exerts its biological effects primarily through its selective agonism of the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates gene transcription. Upon binding to the VDR, elocalcitol initiates a cascade of molecular events that modulate various cellular processes, including cell proliferation, inflammation, and lipid metabolism.

VDR-Mediated Genomic Signaling

The canonical signaling pathway for elocalcitol involves its binding to the VDR, leading to the transcription of target genes.

Caption: Elocalcitol binds to the VDR, promoting its heterodimerization with RXR and subsequent binding to VDREs to regulate gene transcription.

Inhibition of Pro-inflammatory Pathways

Elocalcitol has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and RhoA/ROCK signaling pathways.

Caption: Elocalcitol, through VDR activation, inhibits the pro-inflammatory NF-κB and RhoA/ROCK pathways.

Regulation of Lipogenesis

Elocalcitol has been found to prevent high-fat diet-induced obesity by inhibiting SREBP-mediated lipogenesis.

Caption: Elocalcitol inhibits lipogenesis by downregulating SCAP, a key protein in the SREBP pathway.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of elocalcitol. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

Competitive Radioligand Binding Assay for VDR

This assay is used to determine the binding affinity of elocalcitol to the Vitamin D Receptor.

Caption: Workflow for the competitive radioligand binding assay to determine elocalcitol's affinity for the VDR.

Protocol:

-

Receptor Preparation:

-

Prepare a source of VDR, either as a purified recombinant protein or from cell/tissue homogenates known to express the receptor.

-

Quantify the protein concentration of the receptor preparation.

-

-

Assay Setup:

-

In a 96-well plate, set up the following reactions in a suitable assay buffer (e.g., 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, pH 7.4):

-

Total Binding: VDR preparation + a fixed concentration of a radiolabeled VDR ligand (e.g., [³H]1,25(OH)₂D₃).

-

Non-specific Binding: VDR preparation + radiolabeled ligand + a high concentration of unlabeled 1,25(OH)₂D₃.

-

Competition: VDR preparation + radiolabeled ligand + serial dilutions of elocalcitol.

-

-

-

Incubation:

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).

-

-

Separation:

-

Rapidly separate the VDR-bound radioligand from the free radioligand using a filtration apparatus with glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of elocalcitol.

-

Plot the percentage of specific binding against the logarithm of the elocalcitol concentration.

-

Determine the IC50 value (the concentration of elocalcitol that inhibits 50% of specific binding) using non-linear regression analysis.

-

Cell Proliferation Assay (MTT/WST-1)

This assay measures the effect of elocalcitol on the proliferation of cancer cells or other relevant cell types.

Caption: Workflow for assessing the effect of elocalcitol on cell proliferation using an MTT or WST-1 assay.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Treatment:

-

Remove the culture medium and replace it with fresh medium containing serial dilutions of elocalcitol.

-

Include vehicle-treated control wells.

-

-

Incubation:

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT/WST-1 Addition:

-

Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

-

Solubilization (for MTT assay):

-

If using MTT, add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at the appropriate wavelength (around 570 nm for MTT, and 450 nm for WST-1).

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot cell viability against the logarithm of the elocalcitol concentration to determine the IC50 value.

-

Western Blot Analysis for RhoA Pathway Activation

This technique is used to measure the expression levels of proteins in the RhoA signaling pathway following treatment with elocalcitol.

Protocol:

-

Cell Lysis:

-

Treat cells with elocalcitol for the desired time.

-

Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., RhoA, ROCK) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Wash the membrane to remove unbound secondary antibody.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Conclusion

Elocalcitol is a potent and selective VDR agonist with a multifaceted mechanism of action that includes the modulation of key signaling pathways involved in cell proliferation, inflammation, and metabolism. Its well-defined molecular structure and biological activities make it a promising candidate for further investigation in various therapeutic areas. The experimental protocols provided in this guide offer a framework for researchers to further explore the molecular pharmacology of elocalcitol and its potential clinical applications.

References

BXL-628 (Elocalcitol): A Technical Guide to its Vitamin D Receptor Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BXL-628, also known as Elocalcitol, is a synthetic analog of the active form of vitamin D3, calcitriol. It functions as a potent Vitamin D Receptor (VDR) agonist and has been investigated primarily for its therapeutic potential in benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the VDR agonist activity of BXL-628, detailing its effects on cellular proliferation and apoptosis. This document summarizes key quantitative data from preclinical studies, outlines the experimental protocols used in this research, and provides visual representations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: Vitamin D Receptor Agonism

BXL-628 exerts its biological effects by binding to and activating the Vitamin D Receptor, a nuclear transcription factor that regulates a multitude of genes involved in cell proliferation, differentiation, and apoptosis. Unlike the natural VDR ligand, calcitriol, BXL-628 is designed to have a more favorable therapeutic window, with potent anti-proliferative effects and a reduced risk of hypercalcemia.

The binding of BXL-628 to the VDR initiates a cascade of molecular events, leading to the modulation of gene expression. This includes the regulation of genes that control the cell cycle and induce programmed cell death, which are crucial mechanisms in its therapeutic effect on hyperproliferative disorders like BPH.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative findings from preclinical studies on BXL-628.

Table 1: In Vitro Anti-Proliferative Activity of BXL-628

| Cell Line | Assay Type | Parameter | Value | Reference |

| Human BPH cells | Cell proliferation assay | -logIC50 | 16.4 ± 0.6 (in the presence of testosterone) | [Crescioli et al., 2004] |

| DU145 (Prostate Cancer) | Cell proliferation assay | IC50 | 22.1 ± 19.1 pM | [Marchiani et al., 2006] |

Table 2: In Vitro Pro-Apoptotic Activity of BXL-628

| Cell Line | Treatment | Effect on Apoptosis | Reference |

| Human BPH cells | 10 nM BXL-628 | 270% increase in apoptotic nuclei | [Crescioli et al., 2004] |

Signaling Pathways and Experimental Workflows

BXL-628 Signaling Pathway

The following diagram illustrates the proposed mechanism of action for BXL-628 in prostate cells.

Experimental Workflow: Cell Proliferation Assay

The following diagram outlines a typical workflow for assessing the anti-proliferative effects of BXL-628.

Experimental Workflow: Apoptosis Assay (TUNEL/ISEL)

The diagram below illustrates the workflow for detecting apoptosis induced by BXL-628 using the TUNEL or ISEL method.

Detailed Experimental Protocols

Cell Culture

-

Human BPH Cells: Primary cultures of human BPH cells are established from surgical specimens. Tissues are minced and digested with collagenase. The resulting cells are cultured in a suitable medium, such as RPMI 1640 supplemented with 10% fetal bovine serum (FBS), antibiotics, and antimycotics.

-

DU145 Cells: The DU145 human prostate cancer cell line is maintained in RPMI 1640 medium supplemented with 10% FBS and antibiotics.

Cell Proliferation Assay

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of BXL-628 or vehicle control. For studies involving growth factors, cells are co-incubated with BXL-628 and the respective growth factor (e.g., testosterone).

-

Incubation: Cells are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assay (ISEL - In Situ End-Labeling)

-

Cell Culture and Treatment: BPH cells are cultured on glass slides or in chamber slides and treated with BXL-628 (e.g., 10 nM) for a specified period (e.g., 48 hours).

-

Fixation and Permeabilization: Cells are fixed with a formaldehyde-based fixative and then permeabilized with a solution containing proteinase K or a similar enzyme.

-

End-Labeling: The 3'-OH ends of fragmented DNA are labeled with biotinylated nucleotides using the enzyme Terminal deoxynucleotidyl Transferase (TdT).

-

Detection: The incorporated biotin (B1667282) is detected using a streptavidin-horseradish peroxidase (HRP) conjugate followed by the addition of a chromogenic substrate such as diaminobenzidine (DAB), which produces a brown precipitate in apoptotic cells.

-

Analysis: The percentage of apoptotic cells (with stained nuclei) is determined by counting under a light microscope.

Conclusion

BXL-628 (Elocalcitol) is a potent Vitamin D Receptor agonist with significant anti-proliferative and pro-apoptotic activities in prostate cells. Its ability to inhibit the growth of BPH cells and prostate cancer cells, as demonstrated in preclinical studies, underscores its potential as a therapeutic agent for BPH. Further research to fully elucidate its VDR binding kinetics and transactivation potential will provide a more complete understanding of its molecular pharmacology. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working on VDR agonists and prostate disease.

The Rise and Discontinuation of BPH-628 (Elocalcitol): A Technical Review

For Immediate Release

Milan, Italy - This technical whitepaper provides an in-depth guide to the discovery, synthesis, and biological characterization of BPH-628, also known as Elocalcitol (B1671181). Developed by BioXell SpA, this synthetic analog of vitamin D3 was a promising therapeutic candidate for benign prostatic hyperplasia (BPH), demonstrating a novel mechanism of action distinct from existing treatments. This document, intended for researchers, scientists, and drug development professionals, consolidates preclinical and clinical data, outlines experimental methodologies, and visualizes the key signaling pathways involved in its activity.

Introduction: A Novel Approach to Benign Prostatic Hyperplasia

Benign prostatic hyperplasia (BPH) is a common condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS).[1] Traditional pharmacotherapies have primarily focused on androgen deprivation or alpha-adrenergic blockade. Elocalcitol (this compound) emerged from a different therapeutic strategy, targeting the Vitamin D Receptor (VDR), which is expressed in prostate and bladder cells.[2][3] As a VDR agonist, elocalcitol was designed to regulate cell proliferation and apoptosis, offering a new avenue for managing prostate growth.[3]

Discovery and Synthesis

Elocalcitol is a synthetic derivative of calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the hormonally active form of vitamin D.[3] The discovery process focused on identifying a calcitriol analog with potent anti-proliferative effects on prostate cells without inducing hypercalcemia, a common side effect of VDR agonists.[1] While a detailed public account of the lead optimization and structure-activity relationship (SAR) studies for elocalcitol is limited, research on other 2-substituted vitamin D3 analogs suggests that modifications at the C-2 position of the A-ring can significantly modulate biological activity.[4][5][6] The synthesis of such analogs is a complex multi-step process, often involving the coupling of an A-ring synthon with a C/D-ring fragment.[4]

Chemical Structure of Elocalcitol (this compound)

A detailed, publicly available step-by-step synthesis protocol for elocalcitol is not readily found in the scientific literature. However, the general approach for creating 2-substituted vitamin D3 analogs often involves the following key steps:

-

Preparation of the A-ring synthon: This typically involves a multi-step synthesis starting from a readily available chiral precursor. For 2-substituted analogs, the substituent is introduced at this stage.

-

Preparation of the C/D-ring fragment (Grundmann ketone analog): This fragment, containing the side chain, is also synthesized through a multi-step process.

-

Coupling of the A-ring and C/D-ring fragments: A crucial step, often achieved through a palladium-catalyzed reaction such as a Sonogashira or Suzuki coupling, to form the complete vitamin D carbon skeleton.[4][5]

-

Final deprotection and purification steps: To yield the final active compound.

Mechanism of Action

Elocalcitol exerts its effects primarily through its agonistic activity on the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[2] Unlike traditional BPH therapies, elocalcitol's mechanism is independent of the androgen pathway; it does not inhibit 5α-reductase or bind to the androgen receptor.[1] Its therapeutic effects in BPH are thought to be mediated through a combination of anti-proliferative, pro-apoptotic, and anti-inflammatory actions.

Anti-proliferative and Pro-apoptotic Effects in Prostate Cells

In preclinical studies, elocalcitol was shown to inhibit the proliferation of human BPH cells and induce apoptosis, even in the presence of androgens and growth factors.[1] This is achieved by modulating the expression of genes involved in cell cycle control and programmed cell death.

Modulation of Bladder Smooth Muscle Contractility

Beyond its effects on the prostate, elocalcitol was also found to impact bladder function. It inhibits the RhoA/Rho kinase (ROCK) signaling pathway in bladder smooth muscle cells.[7] The RhoA/ROCK pathway is a key regulator of smooth muscle contraction, and its overactivity is implicated in the bladder dysfunction associated with BPH.

Anti-inflammatory Properties

Elocalcitol has demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines in human BPH cells.[8] This action may contribute to the alleviation of the inflammatory component often associated with BPH.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by elocalcitol and a general workflow for its preclinical evaluation.

Caption: Elocalcitol signaling pathway in prostate and bladder cells.

Caption: General workflow for the preclinical evaluation of Elocalcitol.

Summary of Preclinical and Clinical Data

Elocalcitol demonstrated promising results in both preclinical and clinical settings. The following tables summarize key quantitative findings.

Table 1: Preclinical Activity of Elocalcitol (this compound)

| Parameter | Cell Line/Model | Result | Reference |

| Inhibition of Cell Proliferation | Human BPH cells | Potent inhibition of androgen- and growth factor-stimulated proliferation | [1] |

| Induction of Apoptosis | Human BPH cells | Significant increase in apoptotic cells | [1] |

| 5α-reductase Inhibition | Enzyme assays | No inhibition of 5α-reductase 1 and 2 | [1] |

| Androgen Receptor Binding | BPH homogenates | No binding to the androgen receptor | [1] |

| In Vivo Efficacy | Rat model of BPH | Decreased prostate growth, comparable to finasteride | [1] |

| Calcemic Effects | Rat models | Did not affect calcemia at therapeutic doses | [1] |

Table 2: Phase II Clinical Trial Results for Elocalcitol (this compound) in BPH

| Endpoint | Elocalcitol (150 mcg/day) | Placebo | p-value | Reference |

| Number of Patients | 57 | 62 | - | [4] |

| Treatment Duration | 12 weeks | 12 weeks | - | [4] |

| Percentage Change in Prostate Volume | -2.90% | +4.32% | <0.0001 | [4] |

| Mean Change in Max. Urinary Flow (Qmax, ml/s) | -0.30 | +1.50 | Not Significant | [4] |

| Mean Change in AUASI Total Score | -1.77 | -3.45 | Not Significant | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Plating: Human BPH stromal cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with varying concentrations of elocalcitol or vehicle control for 72 hours.

-

MTT Addition: 20 µL of MTT (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control.

RhoA Activation Assay (GTP-RhoA Pulldown and Western Blot)

This assay is used to determine the amount of active, GTP-bound RhoA in cell lysates.

-

Cell Lysis: Human bladder smooth muscle cells, treated with elocalcitol or control, are lysed in a buffer containing protease inhibitors.

-

GTP-RhoA Pulldown: Cell lysates are incubated with Rhotekin-RBD agarose (B213101) beads, which specifically bind to GTP-bound (active) RhoA.

-

Washing: The beads are washed multiple times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted samples are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for RhoA.

-

Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate are used for detection.

-

Quantification: The intensity of the bands corresponding to active RhoA is quantified and normalized to the total RhoA in the cell lysates.

Conclusion and Future Directions

Elocalcitol (this compound) represented a significant innovation in the potential treatment of BPH, with a unique mechanism of action that offered a promising alternative to existing therapies. Its ability to arrest prostate growth, coupled with a favorable safety profile regarding calcemic effects, was demonstrated in preclinical and Phase II clinical studies.[1][4] However, despite these encouraging results, BioXell ultimately discontinued (B1498344) the clinical development of elocalcitol for BPH and other indications.[3][9]

The journey of elocalcitol underscores the complexities of drug development. While the compound did not reach the market, the research into its mechanism of action has provided valuable insights into the role of the Vitamin D Receptor in prostate and bladder pathophysiology. The data and methodologies presented in this whitepaper can serve as a valuable resource for scientists working on novel therapies for urological conditions, and may inspire further investigation into VDR agonists and related signaling pathways as therapeutic targets.

References

- 1. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pre-clinical evidence and clinical translation of benign prostatic hyperplasia treatment by the vitamin D receptor agonist BXL-628 (Elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Elocalcitol, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly potent 2-methylene analogs of 1α,25-dihydroxyvitamin D3: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elocalcitol (BXL-628): a novel, investigational therapy for the therapeutic management of benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elocalcitol - AdisInsight [adisinsight.springer.com]

Preclinical Research Findings on BPH-628: A Technical Guide for Drug Development Professionals

Introduction

BPH-628 is a novel small molecule inhibitor of human Geranylgeranyl Diphosphate Synthase (GGPPS), a critical enzyme in the mevalonate (B85504) pathway. GGPPS catalyzes the synthesis of geranylgeranyl pyrophosphate (GGPP), an essential precursor for the post-translational modification of small GTPases, such as those in the Ras superfamily. The proper functioning of these proteins is crucial for cell signaling, proliferation, and survival. By inhibiting GGPPS, this compound disrupts these fundamental cellular processes, leading to the induction of apoptosis, or programmed cell death. This mechanism of action positions this compound as a potential therapeutic agent, particularly in the field of oncology. This technical guide provides a comprehensive overview of the available preclinical research findings on this compound, including its mechanism of action, in vitro activity, and the methodologies used for its characterization.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of GGPPS. This inhibition leads to a depletion of the cellular pool of GGPP. GGPP is a crucial substrate for geranylgeranyltransferase I and II (GGTase I and II), enzymes that catalyze the attachment of a geranylgeranyl lipid moiety to the C-terminus of specific target proteins. This process, known as geranylgeranylation, is a form of prenylation that is essential for the proper membrane localization and function of many signaling proteins, including small GTPases like Rho, Rac, and Rap.

The disruption of protein geranylgeranylation by this compound results in the accumulation of unprenylated, cytosolic, and inactive forms of these small GTPases. This, in turn, disrupts downstream signaling pathways that are critical for cell cycle progression, cytoskeletal organization, and cell survival. The culmination of these effects is the induction of apoptosis, making GGPPS a compelling target for cancer therapy.

Quantitative Data

The in vitro inhibitory activity of this compound against human GGPPS has been characterized, with the following key quantitative data available:

| Parameter | Value | Species | Assay Conditions | Reference |

| pIC50 | 6.1 | Human | Recombinant enzyme, in vitro | [1] |

| Ki | 5.86 nM | Not Specified | Not Specified | [2] |

Note: Detailed assay conditions for the reported Ki value were not available in the public domain.

Experimental Protocols

The following sections detail the general methodologies employed in the preclinical characterization of GGPPS inhibitors like this compound.

Recombinant Human GGPPS Expression and Purification

The production of recombinant human GGPPS (hGGPPS) is a prerequisite for in vitro enzyme inhibition assays. A common protocol involves the following steps:

-

Gene Cloning: The cDNA encoding human GGPPS is cloned into an expression vector, often with a polyhistidine (His) tag to facilitate purification.

-

Bacterial Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

-

Protein Induction: The bacterial culture is grown to an optimal density, and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: The bacterial cells are harvested by centrifugation, and the cell pellet is resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization.

-

Purification: The His-tagged hGGPPS is purified from the cell lysate using immobilized metal affinity chromatography (IMAC), typically with a nickel-nitrilotriacetic acid (Ni-NTA) resin.

-

Tag Cleavage (Optional): The His-tag can be removed by enzymatic cleavage, followed by a second round of IMAC to separate the untagged protein from the uncleaved protein and the protease.

-

Purity Assessment: The purity of the recombinant hGGPPS is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

In Vitro GGPPS Enzyme Inhibition Assay

The inhibitory potency of this compound against hGGPPS can be determined using an in vitro enzyme assay that measures the production of one of the reaction products, inorganic pyrophosphate (PPi).

-

Reaction Setup: The assay is typically performed in a microplate format. Each well contains a reaction buffer (e.g., Tris-HCl with MgCl2), the substrates farnesyl pyrophosphate (FPP) and isopentenyl pyrophosphate (IPP), and varying concentrations of the test compound (this compound).

-

Enzyme Addition: The reaction is initiated by the addition of purified recombinant hGGPPS.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a defined period.

-

Detection: The amount of PPi generated is quantified using a commercially available detection kit (e.g., a fluorescent or colorimetric pyrophosphate assay kit).

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The half-maximal inhibitory concentration (IC50) is then determined by fitting the dose-response data to a sigmoidal curve.

Signaling Pathways and Experimental Workflows

GGPPS Inhibition Signaling Pathway

The following diagram illustrates the signaling pathway affected by the inhibition of GGPPS by this compound.

Experimental Workflow for Preclinical Evaluation of a GGPPS Inhibitor

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a GGPPS inhibitor like this compound.

Conclusion and Future Directions

The available preclinical data indicate that this compound is a potent inhibitor of human GGPPS with a clear mechanism of action that leads to the induction of apoptosis. While in vitro enzymatic activity has been established, a comprehensive understanding of its therapeutic potential requires further investigation. Specifically, future research should focus on:

-

Cellular Activity: A thorough evaluation of this compound's anti-proliferative and pro-apoptotic effects across a panel of cancer cell lines is needed to identify potential indications.

-

In Vivo Efficacy: Studies in relevant animal models of cancer are crucial to determine the in vivo efficacy of this compound in reducing tumor growth.

-

Pharmacokinetics and Toxicology: A comprehensive assessment of the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound is essential to evaluate its drug-like properties and therapeutic window.

References

The Anti-inflammatory Properties of BXL-628 (Elocalcitol) in Benign Prostatic Hyperplasia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by non-malignant enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS). While historically viewed as a purely proliferative disease, there is a growing body of evidence highlighting the critical role of chronic inflammation in the pathogenesis and progression of BPH. BXL-628 (elocalcitol), a synthetic analog of vitamin D, has emerged as a promising therapeutic agent for BPH, exhibiting both anti-proliferative and potent anti-inflammatory effects. This technical guide provides an in-depth review of the pre-clinical and clinical evidence supporting the anti-inflammatory properties of BXL-628 in the context of BPH. We will delve into the molecular mechanisms of action, present quantitative data from key studies in structured tables, provide detailed experimental protocols for the methodologies employed, and visualize the intricate signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for BPH.

Introduction

Benign Prostatic Hyperplasia (BPH) is a complex and multifactorial disease. The pathological enlargement of the prostate gland is driven by both static and dynamic components. The static component relates to the increased prostate volume due to the proliferation of stromal and epithelial cells, while the dynamic component involves smooth muscle contraction in the prostate and bladder neck.[1][2] Emerging evidence strongly suggests that a persistent inflammatory state within the prostate microenvironment is a key contributor to the development and progression of BPH.[3] Inflammatory infiltrates, composed of T-lymphocytes, B-lymphocytes, and macrophages, are frequently observed in BPH tissues and are associated with increased prostate volume and symptom severity.[3]

BXL-628 (elocalcitol) is a vitamin D receptor (VDR) agonist that has been investigated for the treatment of BPH.[1][2] Unlike traditional BPH therapies that target androgen signaling or smooth muscle tone, BXL-628 offers a novel mechanism of action by modulating inflammatory pathways and cellular proliferation.[4][5] Preclinical studies have demonstrated its ability to inhibit the proliferation of human BPH cells, induce apoptosis, and, importantly, suppress the production of pro-inflammatory cytokines and chemokines.[1][4] This technical guide will provide a detailed examination of the anti-inflammatory properties of BXL-628 in BPH, focusing on its molecular targets and functional outcomes.

Quantitative Data on the Anti-inflammatory and Anti-proliferative Effects of BXL-628

The following tables summarize the key quantitative findings from preclinical and clinical studies on BXL-628, providing a clear comparison of its efficacy across different experimental models.

Table 1: In Vitro Effects of BXL-628 on BPH Cell Proliferation and Inflammatory Markers

| Parameter | Cell Type | Treatment/Stimulus | BXL-628 Concentration | Result | Reference |

| Cell Proliferation | Human BPH Stromal Cells | IL-8 | 10 nM | Inhibition of IL-8-induced proliferation | Penna et al., 2009 |

| Cell Proliferation | Human BPH Stromal Cells | Testosterone, KGF, Des(1-3)IGF-I | 0.1 - 100 nM | Dose-dependent inhibition of proliferation | Crescioli et al., 2004 |

| IL-8 Production | Human BPH Stromal Cells | Inflammatory Cytokines | 10 nM | Significant inhibition of IL-8 production | Penna et al., 2009 |

| COX-2 Expression | Human BPH Stromal Cells | Inflammatory Cytokines | 10 nM | Decreased COX-2 expression | Penna et al., 2009 |

| PGE2 Production | Human BPH Stromal Cells | Inflammatory Cytokines | 10 nM | Decreased PGE2 production | Penna et al., 2009 |

Table 2: In Vivo Effects of BXL-628 in Animal Models of BPH and Prostatitis

| Parameter | Animal Model | Treatment Duration | BXL-628 Dosage | Result | Reference |

| Prostate Growth | Testosterone-supplemented castrated rats | Not Specified | Not Specified | Decreased prostate growth similar to finasteride | Crescioli et al., 2004 |

| Intra-prostatic Cell Infiltrate | Mice with autoimmune prostatitis | Not Specified | Normocalcemic doses | Significant reduction of intra-prostatic cell infiltrate | Adorini et al., 2007 |

Table 3: Clinical Trial Data for BXL-628 in BPH Patients

| Parameter | Study Design | Treatment Duration | BXL-628 Dosage | Result | Reference |

| Prostate Volume | Phase II, double-blind, randomized, placebo-controlled | 12 weeks | 150 mcg daily | -2.90% change from baseline (vs. +4.32% for placebo, p<0.0001) | Colli et al., 2006 |

| Prostate Growth | Randomized clinical trial | 6 months | 150 mcg/day | 0.52% increase in prostate volume (vs. 3.52% for placebo, p<0.0001) | Montorsi et al., AUA 2008 |

| Qmax (Maximum Urinary Flow Rate) | Phase II, double-blind, randomized, placebo-controlled | 12 weeks | 150 mcg daily | No significant change | Colli et al., 2006 |

| American Urological Association Symptom Index (AUASI) | Phase II, double-blind, randomized, placebo-controlled | 12 weeks | 150 mcg daily | No significant change | Colli et al., 2006 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on BXL-628.

Primary Human BPH Stromal Cell Culture

This protocol is adapted from methodologies described for establishing primary cultures of human BPH stromal cells.

-

Tissue Acquisition and Preparation:

-

Obtain fresh BPH tissue from patients undergoing surgical resection, following institutional ethical guidelines.

-

Wash the tissue specimens multiple times with sterile, ice-cold phosphate-buffered saline (PBS) supplemented with antibiotics (penicillin/streptomycin).

-

Mince the tissue into small fragments (approximately 1-2 mm³) using sterile scalpels or scissors in a sterile petri dish.

-

-

Enzymatic Digestion:

-

Transfer the minced tissue to a sterile conical tube containing a digestion solution. A common solution consists of Dulbecco's Modified Eagle Medium (DMEM) supplemented with collagenase (e.g., 1 mg/mL) and hyaluronidase (B3051955) (e.g., 0.1 mg/mL).

-

Incubate the tissue suspension at 37°C for 2-4 hours with gentle agitation.

-

Periodically triturate the suspension with a pipette to aid in tissue disaggregation.

-

-

Cell Isolation and Culture:

-

Following digestion, filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue fragments.

-

Centrifuge the filtered cell suspension at 300 x g for 5-10 minutes.

-

Discard the supernatant and resuspend the cell pellet in complete culture medium (e.g., DMEM supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics).

-

Plate the cells in T75 culture flasks and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Allow the stromal cells (which are more adherent) to attach for 24-48 hours. After this period, remove the non-adherent epithelial cells by washing the flask with PBS.

-

Replenish with fresh complete culture medium and continue incubation. The medium should be changed every 2-3 days.

-

-

Cell Passaging:

-

When the cells reach 80-90% confluency, they can be passaged.

-

Wash the cells with PBS and detach them using a solution of 0.25% trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and centrifuge the cells.

-

Resuspend the cell pellet in fresh medium and re-plate at the desired density.

-

Proliferation Assay

This protocol describes a typical colorimetric assay to measure cell proliferation.

-

Cell Seeding:

-

Seed the primary BPH stromal cells in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium.

-

Allow the cells to adhere and stabilize for 24 hours.

-

-

Treatment:

-

After 24 hours, replace the medium with a low-serum medium (e.g., 0.5% FBS) for 24 hours to synchronize the cells.

-

Treat the cells with various concentrations of BXL-628 in the presence or absence of a mitogen (e.g., IL-8, testosterone, or growth factors). Include appropriate vehicle controls.

-

Incubate the cells for the desired treatment period (e.g., 48-72 hours).

-

-

Quantification of Proliferation:

-

Add a colorimetric reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 to each well and incubate for 2-4 hours at 37°C.

-

The viable cells will reduce the tetrazolium salt to a colored formazan (B1609692) product.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO for MTT).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

The absorbance is directly proportional to the number of viable, proliferating cells.

-

Western Blot Analysis for RhoA Translocation

This protocol outlines the steps to assess the effect of BXL-628 on the translocation of RhoA from the cytosol to the membrane, a key step in its activation.

-

Cell Treatment and Lysis:

-

Culture and treat BPH stromal cells with BXL-628 and/or stimulants (e.g., IL-8) as described for the proliferation assay.

-

After treatment, wash the cells with ice-cold PBS.

-

-

Subcellular Fractionation:

-

Lyse the cells in a hypotonic buffer to release the cytosolic proteins.

-

Centrifuge the lysate at a low speed to pellet the nuclei and unbroken cells.

-

Transfer the supernatant (cytosolic fraction) to a new tube.

-

The remaining pellet contains the membrane fraction. Resuspend this pellet in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) to solubilize the membrane proteins.

-

Centrifuge at high speed to pellet the insoluble debris. The supernatant is the membrane fraction.

-

-

Protein Quantification:

-

Determine the protein concentration of both the cytosolic and membrane fractions using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for RhoA overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

The intensity of the RhoA band in the membrane fraction relative to the cytosolic fraction indicates the extent of its translocation and activation.

-

Signaling Pathways and Mechanisms of Action

BXL-628 exerts its anti-inflammatory effects in BPH through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

Overview of BXL-628 Mechanism of Action in BPH

Caption: Overview of BXL-628's inhibitory action on BPH pathogenesis.

BXL-628 Inhibition of the Pro-inflammatory NF-κB Pathway

Caption: BXL-628 inhibits NF-κB signaling to reduce inflammatory gene expression.

BXL-628 Modulation of the RhoA/ROCK Pathway

Caption: BXL-628 inhibits the RhoA/ROCK pathway, reducing cell invasion and proliferation.

Experimental Workflow for Assessing BXL-628 Effects

Caption: A typical experimental workflow to evaluate the effects of BXL-628 on BPH.

Discussion and Future Directions

The evidence presented in this technical guide strongly supports the role of BXL-628 as a potent anti-inflammatory agent in the context of BPH. Its ability to inhibit the NF-κB and RhoA/ROCK signaling pathways provides a clear mechanistic basis for its observed effects on reducing pro-inflammatory cytokine production and cell proliferation in BPH.[6] The dual action of BXL-628 on both the inflammatory and proliferative components of BPH makes it a compelling candidate for further investigation.

Clinical data from a phase II trial demonstrated that BXL-628 can effectively arrest prostate growth in men with BPH.[7][8] However, the lack of significant improvement in urinary symptoms in this study warrants further investigation. It is possible that a longer treatment duration or patient stratification based on inflammatory status could reveal more pronounced clinical benefits. Notably, there are conflicting reports regarding the clinical development of BXL-628, with some sources suggesting its termination.[9] This highlights the challenges in translating promising preclinical findings into clinically successful therapies.

Future research should focus on several key areas. Firstly, a more detailed elucidation of the upstream and downstream effectors of the VDR in prostate cells is needed to fully understand the molecular basis of BXL-628's action. Secondly, long-term clinical trials with patient populations selected for evidence of prostatic inflammation could provide a clearer picture of the therapeutic potential of VDR agonists in BPH. Finally, the development of biomarkers to identify patients most likely to respond to anti-inflammatory therapies like BXL-628 would be a significant advancement in the personalized management of BPH.

Conclusion

BXL-628 (elocalcitol) represents a novel therapeutic approach for BPH by directly targeting the underlying inflammatory and proliferative processes. Its mechanism of action, centered on the activation of the Vitamin D Receptor and subsequent inhibition of pro-inflammatory signaling pathways, distinguishes it from current BPH treatments. The preclinical and early clinical data are promising, demonstrating a clear biological effect on prostate tissue. While the path to clinical approval has faced challenges, the scientific rationale for targeting inflammation in BPH remains strong, and the lessons learned from the study of BXL-628 will undoubtedly inform the development of future therapies for this common and impactful disease. This technical guide provides a solid foundation for researchers and drug developers to build upon in their quest for more effective BPH treatments.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Differential impact of paired patient-derived BPH and normal adjacent stromal cells on benign prostatic epithelial cell growth in 3D culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cairibu.urology.wisc.edu [cairibu.urology.wisc.edu]

- 5. merckmillipore.com [merckmillipore.com]

- 6. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BXL-628, a vitamin D receptor agonist effective in benign prostatic hyperplasia treatment, prevents RhoA activation and inhibits RhoA/Rho kinase signaling in rat and human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elocalcitol, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]

Elocalcitol's Role in Apoptosis of Prostate Stromal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elocalcitol (B1671181) (BXL-628), a synthetic analog of vitamin D3, has demonstrated significant potential in the management of benign prostatic hyperplasia (BPH). Its mechanism of action extends beyond merely inhibiting proliferation to actively modulating inflammatory responses and, putatively, inducing apoptosis in prostate stromal cells. This technical guide provides an in-depth analysis of the molecular pathways influenced by elocalcitol, with a focus on its role in programmed cell death within the prostatic stroma. While direct quantitative data on elocalcitol-induced apoptosis in prostate stromal cells is limited in publicly available literature, this document synthesizes the existing preclinical evidence on its anti-proliferative and anti-inflammatory effects and draws parallels from studies on other prostate cell types to elucidate its potential apoptotic mechanisms.

Introduction

Benign prostatic hyperplasia is characterized by the non-malignant enlargement of the prostate gland, primarily driven by the proliferation of both epithelial and stromal cells.[1] Traditional therapies have focused on hormonal regulation and smooth muscle relaxation. Elocalcitol, a vitamin D receptor (VDR) agonist, offers a novel therapeutic avenue by targeting the underlying cellular growth and inflammatory processes.[1][2] As a synthetic derivative of vitamin D3, elocalcitol regulates cell proliferation and apoptosis through its interaction with the VDR.[2] Preclinical studies have established its potent inhibitory effects on the proliferation of BPH cells, surpassing even established treatments like finasteride.[2] This guide delves into the molecular mechanisms underpinning these effects, with a particular emphasis on the signaling cascades that may lead to apoptosis in prostate stromal cells.

Elocalcitol's Impact on Prostate Stromal Cell Proliferation and Viability

While the primary focus of this guide is apoptosis, the most robust quantitative data for elocalcitol's effect on prostate stromal cells lies in its anti-proliferative properties. These effects are intrinsically linked to the regulation of cell fate, including apoptosis.

Inhibition of IL-8-Dependent Proliferation

Inflammation is a key driver of BPH progression, with proinflammatory cytokines stimulating the secretion of interleukin-8 (IL-8), a chemokine implicated in BPH pathogenesis.[3][4] Elocalcitol has been shown to significantly inhibit the IL-8-induced proliferation of BPH stromal cells.[3][4]

Table 1: Effect of Elocalcitol on IL-8-Induced Proliferation of BPH Stromal Cells

| Treatment Condition | Proliferation Rate (Relative to Control) | Key Finding | Citation |

| Control (Unstimulated) | 100% | Baseline proliferation. | [3][4] |

| IL-8 Stimulation | Increased | IL-8 promotes BPH stromal cell proliferation. | [3][4] |

| Elocalcitol + IL-8 Stimulation | Significantly Decreased | Elocalcitol counteracts the proliferative effect of IL-8. | [3][4] |

Note: Specific quantitative values for proliferation inhibition (e.g., IC50) in primary BPH stromal cells are not detailed in the provided abstracts. The table reflects the qualitative findings of the research.

Signaling Pathways Modulated by Elocalcitol

Elocalcitol exerts its cellular effects by modulating key intracellular signaling pathways that govern proliferation, inflammation, and apoptosis.

Inhibition of the RhoA/Rho Kinase (ROCK) Pathway

The RhoA/ROCK pathway is a critical regulator of cell shape, motility, and proliferation. In BPH stromal cells, IL-8 activates this pathway, contributing to disease progression.[3][4] Elocalcitol effectively inhibits this signaling cascade.[3][4]

References

- 1. Inhibition of prostate growth and inflammation by the vitamin D receptor agonist BXL-628 (elocalcitol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Elocalcitol, a vitamin D3 analog for the potential treatment of benign prostatic hyperplasia, overactive bladder and male infertility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways [pubmed.ncbi.nlm.nih.gov]

BPH-628: A Deep Dive into its Impact on Cell Cycle Progression in Benign Prostatic Hyperplasia

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-cancerous enlargement of the prostate gland, leading to lower urinary tract symptoms (LUTS). The underlying pathology involves the proliferation of both stromal and epithelial cells within the prostate's transition zone. BPH-628 (also known as Elocalcitol), a novel vitamin D3 analog, has emerged as a promising therapeutic agent that inhibits prostate cell growth. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound impacts cell cycle progression in BPH, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound on human BPH cells have been demonstrated in preclinical studies. The following tables summarize the key quantitative findings.

| Treatment Condition | Inhibition of Cell Proliferation (Imax) | IC50 | Reference |

| This compound (in androgen-unstimulated BPH cells) | 43% ± 1% | ~1 nM | [1] |

| This compound (in testosterone-stimulated BPH cells) | Not explicitly stated, but significant inhibition observed | < 1 nM | [1] |

| Calcitriol (Vitamin D3) (in androgen-unstimulated BPH cells) | 43% ± 1% | > 100 nM | [1] |

Table 1: Inhibition of BPH Cell Proliferation by this compound and Calcitriol. Data indicate that this compound is significantly more potent than its parent compound, calcitriol, in inhibiting the proliferation of human BPH cells.

| Treatment Condition | Induction of Apoptosis (% of ISEL-positive nuclei) | Reference |

| Control (untreated BPH cells) | Baseline | [1] |

| This compound (10 nM for 48h) | 270% increase over control | [1] |

| This compound (in the presence of growth factors) | >250% increase over growth factor-treated cells | [1] |

Table 2: Induction of Apoptosis in BPH Cells by this compound. this compound robustly induces programmed cell death in BPH cells, even in the presence of survival signals from growth factors.

Core Mechanism of Action: Vitamin D Receptor-Mediated Cell Cycle Arrest

This compound exerts its anti-proliferative effects by acting as a potent agonist of the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression. Unlike many conventional BPH therapies, the mechanism of this compound is independent of the androgen receptor and 5-alpha-reductase pathways.[1] The binding of this compound to the VDR initiates a signaling cascade that culminates in cell cycle arrest, primarily at the G1/S phase transition.

Signaling Pathway of this compound in BPH Cells

The following diagram illustrates the proposed signaling pathway through which this compound modulates cell cycle progression in BPH cells.

Caption: this compound signaling pathway in BPH cells leading to cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on BPH cell cycle progression.

BPH-1 Cell Culture and Drug Treatment

The BPH-1 cell line, an immortalized human benign prostatic hyperplasia epithelial cell line, is a standard in vitro model for these studies.

Workflow Diagram:

References

In Vitro Characterization of BPH-628 (Elocalcitol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BPH-628, also known as Elocalcitol (B1671181), is a synthetic analog of calcitriol (B1668218) (1,25-dihydroxyvitamin D3). It has been investigated as a potential therapeutic agent for benign prostatic hyperplasia (BPH) due to its potent anti-proliferative, pro-apoptotic, and anti-inflammatory properties observed in preclinical studies. Unlike traditional therapies for BPH that target androgen pathways, this compound exhibits a novel, non-antiandrogenic mechanism of action. This technical guide provides an in-depth summary of the in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the signaling pathways involved. Although clinical development for BPH was discontinued (B1498344) due to unsatisfactory efficacy, the preclinical data highlight its significant biological activities.

Data Presentation

Table 1: Anti-proliferative Activity of this compound in Human BPH Cells

| Treatment Condition | This compound Concentration | Proliferation Inhibition | IC50 Value | Reference |

| Basal | 1 nM | Significant Inhibition | Several log units more effective than calcitriol | [1][2] |

| Testosterone-stimulated (10 nM) | 1 nM | Similar to Cyproterone (100 nM) | - | [1][2] |

| DHT-stimulated (10 nM) | 1 nM | Similar to Cyproterone (100 nM) | - | [1][2] |

| IL-8-stimulated | Dose-dependent | - | Significant inhibition | [3][4] |

Table 2: Pro-apoptotic Effects of this compound on Human BPH Cells

| Treatment Condition | This compound Concentration | Observation | Quantitative Measurement | Reference |

| Basal | 10 nM | Induction of apoptosis | 270% increase in apoptotic nuclei after 48h | [1] |

| In the presence of androgens/growth factors | Not specified | Induction of apoptosis | - | [1] |

| - | Not specified | Increased expression of clusterin (prostatic atrophy marker) | - | [1] |

Table 3: Effects of this compound on Inflammatory and Signaling Pathways in Human BPH Cells

| Pathway/Marker | Stimulus | This compound Effect | Reference |

| IL-8 production | Pro-inflammatory cytokines | Significant inhibition | [3][4] |

| COX-2 expression | Pro-inflammatory cytokines | Decreased expression | [3][4] |

| PGE2 production | Pro-inflammatory cytokines | Decreased production | [3][4] |

| NF-κB p65 nuclear translocation | Pro-inflammatory cytokines | Arrested | [3][4] |

| RhoA membrane translocation | IL-8 | Inhibited | [3][4] |

| MYPT1 phosphorylation (ROCK substrate) | IL-8 | Inhibited | [3][4] |

| 5α-reductase 1 and 2 activity | - | No inhibition | [1] |

| Androgen Receptor (AR) binding | - | No binding | [1] |

Experimental Protocols

Cell Culture of Human BPH Cells (BPH-1 cell line)

The BPH-1 cell line, an immortalized human prostatic epithelial cell line, is a common model for in vitro studies of BPH.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).

-

Add Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium.

-

Seed new culture flasks at a split ratio of 1:3 to 1:6.

-

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Seed BPH-1 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 48-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed BPH-1 cells in 6-well plates and treat with this compound or vehicle control.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Rho Kinase (ROCK) Activity Assay

This assay measures the activity of ROCK by quantifying the phosphorylation of its substrate, Myosin Phosphatase Target Subunit 1 (MYPT1).

-

Procedure (Immuno-kinase Assay):

-

Lyse treated and untreated BPH-1 cells and quantify the protein concentration.

-

Incubate cell lysates in microplate wells pre-coated with a recombinant MYPT1 substrate.

-

Initiate the kinase reaction by adding ATP.

-

After incubation, detect the phosphorylated MYPT1 using a specific primary antibody against phospho-MYPT1 (e.g., at Thr696).

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chromogenic HRP substrate (e.g., TMB) and measure the absorbance to quantify ROCK activity.

-

Mandatory Visualizations

Caption: Signaling pathways modulated by this compound in BPH cells.

Caption: General experimental workflow for in vitro characterization.

References

- 1. Inhibition of prostate cell growth by BXL-628, a calcitriol analogue selected for a phase II clinical trial in patients with benign prostate hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. The vitamin D receptor agonist elocalcitol inhibits IL-8-dependent benign prostatic hyperplasia stromal cell proliferation and inflammatory response by targeting the RhoA/Rho kinase and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

The Non-Hypercalcemic Profile of Elocalcitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elocalcitol (B1671181) (BXL-628) is a synthetic analog of calcitriol (B1668218), the active form of vitamin D3, designed to retain potent anti-proliferative and anti-inflammatory activities while exhibiting a significantly reduced risk of hypercalcemia. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the non-hypercalcemic nature of elocalcitol. We delve into its distinct pharmacodynamic properties, including its differential binding affinity for the Vitamin D Receptor (VDR) and serum Vitamin D-Binding Protein (DBP), its resistance to metabolic degradation, and its tissue-selective actions. This guide summarizes key quantitative data from preclinical and clinical studies, details the experimental protocols used to elucidate these properties, and presents visual diagrams of the relevant signaling pathways and experimental workflows. This comprehensive overview is intended to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction

Vitamin D analogs are a cornerstone in the treatment of various conditions, including secondary hyperparathyroidism, psoriasis, and certain cancers. However, the therapeutic utility of the most active endogenous vitamin D metabolite, calcitriol (1α,25-dihydroxyvitamin D3), is often limited by its potent calcemic effects, leading to hypercalcemia and its associated complications. Elocalcitol was developed to overcome this limitation by separating the desired anti-proliferative and anti-inflammatory effects from the hypercalcemic actions. This document will elucidate the multifaceted mechanisms that contribute to the favorable safety profile of elocalcitol.

Comparative Pharmacodynamics of Elocalcitol and Calcitriol

The non-hypercalcemic nature of elocalcitol can be attributed to a combination of factors that differentiate it from calcitriol. These include its binding affinities for key proteins, its metabolic stability, and its tissue-specific effects.

Binding Affinities for VDR and DBP

Elocalcitol exhibits a nuanced interaction with the Vitamin D Receptor (VDR) and the serum Vitamin D-Binding Protein (DBP), which plays a crucial role in its reduced calcemic activity.

| Ligand | Relative Binding Affinity for VDR (vs. Calcitriol) | Relative Binding Affinity for DBP (vs. Calcitriol) | Reference |

| Elocalcitol (Eldecalcitol*) | ~8-fold lower (44.6%) | ~4.2-fold higher (421.9%) | [1] |

| Calcitriol | 100% | 100% | [1] |

Note: Data for eldecalcitol (B1671164), a closely related analog, is used as a surrogate for elocalcitol's binding affinities.

The lower binding affinity of elocalcitol for the VDR compared to calcitriol contributes to its reduced potency in inducing hypercalcemia-related gene expression in tissues like the intestine.[1] Conversely, its significantly higher affinity for DBP limits the bioavailability of free elocalcitol, particularly restricting its uptake into parathyroid cells, which contributes to a weaker suppression of parathyroid hormone (PTH) compared to calcitriol in vivo.[2]

Metabolic Stability